molecular formula C8H16O2 B142254 Octanoic acid-1,2,3,4-13C4 CAS No. 159118-65-7

Octanoic acid-1,2,3,4-13C4

Cat. No. B142254
M. Wt: 148.18 g/mol
InChI Key: WWZKQHOCKIZLMA-WKHKRNGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid that has been marked with the stable isotope 13C for the purposes of medical testing, particularly for measuring gastric emptying rates using the 13C-octanoic acid breath test. This noninvasive test has been used to compare the gastric-emptying rate of formula-fed and breast-fed infants, as well as to assess gastric emptying in preterm infants and in various pathological conditions .

Synthesis Analysis

The synthesis of octanoic-1-~(13)C acid involves the preparation of a Grignard reagent from n-heptyl bromide, which is then carbonated with carbon-1-~(13)C dioxide. This is released from barium carbonate-1-~(13)C using concentrated sulfuric acid. The product is obtained through acidic hydrolysis and purified by extraction, with a yield of over 90% .

Molecular Structure Analysis

To confirm the structure and determine the 13C abundance of the synthesized octanoic-1-~(13)C acid, various analytical techniques are employed. These include mass spectrometry (MS), infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and carbon-13 nuclear magnetic resonance (^13C-NMR) .

Chemical Reactions Analysis

The 13C-octanoic acid is used in a breath test where it is immediately absorbed in the duodenum after ingestion. The rate at which the labeled carbon is expired in the breath is indicative of the gastric emptying rate, as the absorption of medium-chain fatty acids like octanoic acid is rate-limited by gastric emptying .

Physical and Chemical Properties Analysis

The physical and chemical properties of octanoic acid, such as its boiling point, melting point, solubility, and chemical stability, are well-documented in the literature, although these specific properties are not detailed in the provided papers. However, the papers do focus on the application of 13C-labeled octanoic acid in breath tests, which rely on the acid's metabolic stability and its absorption and exhalation dynamics to measure gastric emptying .

Relevant Case Studies

Several case studies have been conducted using the 13C-octanoic acid breath test. In infants, the test has shown faster gastric emptying for breast milk compared to formula . The test's reproducibility has been confirmed in healthy preterm infants, indicating its reliability for clinical use in this population . The test has also been used to investigate gastric emptying in functional dyspepsia and other organic diseases such as diabetes, celiac disease, cirrhosis, and neurological disorders, often finding delayed gastric emptying in these conditions .

Scientific Research Applications

Gastric Emptying Studies

Octanoic acid, labeled with the stable isotope 13C, is extensively used in research to measure gastric emptying rates. It is particularly valuable in studying the gastric emptying in infants. Studies have shown that this method can effectively differentiate the gastric-emptying rates between formula-fed and breast-fed infants (Van Den Driessche et al., 1997), and it has also been proven reproducible for assessing gastric emptying in preterm infants (Barnett et al., 1999).

Brain Metabolism Studies

Research utilizing 13C-octanoate has also contributed significantly to understanding brain metabolism. For instance, a study indicated that oxidation of 13C-octanoate in the brain contributes around 20% to the total brain oxidative energy production, providing insights into the metabolic processes within the brain (Ebert et al., 2003).

Studies on Fatty Acid Binding

Another area of research involving octanoic acid is the study of fatty acid binding to proteins. For example, studies have explored how saturated fatty acids, including octanoic acid, interact with bovine serum albumin, shedding light on the binding mechanisms of fatty acids to albumin and their potential biological implications (Cistola et al., 1987).

Biochemical and Microbial Studies

In the field of biochemistry and microbiology, octanoic acid has been used to study the biosynthesis of certain compounds. For example, research on the fungus Poronia piliformis showed that octanoate is biosynthesized de novo for secondary metabolism (Culceth et al., 1998). Additionally, octanoic acid has been utilized to explore the production of biodegradable products from vegetable oils (Billaud et al., 2001).

Pharmaceutical and Medical Research

In medical research, octanoic acid is used to study drug interactions and metabolism. A study on the binding of medium-chain fatty acids to human serum albumin via 13C NMR spectroscopy provided insights into the dynamics of fatty acid-albumin interactions, which has implications for drug delivery systems (Kenyon & Hamilton, 1994).

Liver Function and Disease Studies

Octanoic acid is also used in studying liver function and diseases. For instance, a study explored whether the oxidative breakdown of octanoic acid is affected by severe liver disease, finding that it remains maintained even in patients with advanced cirrhosis (Casteele et al., 2003).

Safety And Hazards

Octanoic acid-1,2,3,4-13C4 is considered hazardous. It can cause severe skin burns and eye damage. It is also harmful to aquatic life .

properties

IUPAC Name

(1,2,3,4-13C4)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i5+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-WKHKRNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[13CH2][13CH2][13CH2][13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584060
Record name (1,2,3,4-~13~C_4_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octanoic acid-1,2,3,4-13C4

CAS RN

159118-65-7
Record name (1,2,3,4-~13~C_4_)Octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159118-65-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octanoic acid-1,2,3,4-13C4
Reactant of Route 2
Octanoic acid-1,2,3,4-13C4
Reactant of Route 3
Reactant of Route 3
Octanoic acid-1,2,3,4-13C4
Reactant of Route 4
Reactant of Route 4
Octanoic acid-1,2,3,4-13C4
Reactant of Route 5
Octanoic acid-1,2,3,4-13C4
Reactant of Route 6
Reactant of Route 6
Octanoic acid-1,2,3,4-13C4

Citations

For This Compound
2
Citations
G Godlewski, R Cinar, NJ Coffey, J Liu, T Jourdan… - Cell metabolism, 2019 - cell.com
Endocannabinoids acting on the cannabinoid-1 receptor (CB 1 R) or ghrelin acting on its receptor (GHS-R 1A ) both promote alcohol-seeking behavior, but an interaction between the …
Number of citations: 41 www.cell.com
G Godlewski, R Cinar, N Coffey, J Liu… - Available at SSRN …, 2019 - papers.ssrn.com
The dynamic interplay between energy homeostasis and motivational behavior is exemplified by mediators involved in regulating both. Endocannabinoids acting via CB1 receptors (…
Number of citations: 3 papers.ssrn.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.